molecular formula C43H59ClN6O10 B12770020 L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)- CAS No. 145594-21-4

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)-

Cat. No.: B12770020
CAS No.: 145594-21-4
M. Wt: 855.4 g/mol
InChI Key: HYZGEOLQTIALCV-LVBQHZOISA-N
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Description

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. Typical synthetic routes may involve:

    Peptide Bond Formation: Using coupling reagents such as EDCI or DCC to form amide bonds between amino acids.

    Functional Group Incorporation: Introducing specific functional groups through selective reactions, such as alkylation or acylation.

    Cyclization: Forming the macrocyclic structure through intramolecular reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides and small proteins.

    Purification: Using techniques such as HPLC to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of alcohols to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using reagents like PCC or KMnO4.

    Reduction: Using reagents like NaBH4 or LiAlH4.

    Substitution: Using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

This compound may have applications in various fields, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a potential therapeutic agent.

    Industry: In the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interacting with specific receptors to modulate biological pathways.

    Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: A precursor to various neurotransmitters.

    L-Tyrosine: Involved in the synthesis of catecholamines.

    D-Alanine: A component of bacterial cell walls.

Uniqueness

The uniqueness of this compound lies in its complex structure, which may confer specific biological activities or chemical properties not found in simpler analogs.

Properties

CAS No.

145594-21-4

Molecular Formula

C43H59ClN6O10

Molecular Weight

855.4 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-[[(2S)-4-methyl-1-oxo-1-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)pentan-2-yl]amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C43H58N6O10.ClH/c1-29(2)25-36(43(55)49-17-19-56-21-23-58-37-11-7-8-12-38(37)59-24-22-57-20-18-49)47-35(27-31-9-5-4-6-10-31)42(54)48-39(51)28-45-40(52)30(3)46-41(53)34(44)26-32-13-15-33(50)16-14-32;/h4-16,29-30,34-36,47,50H,17-28,44H2,1-3H3,(H,45,52)(H,46,53)(H,48,51,54);1H/t30-,34+,35+,36+;/m1./s1

InChI Key

HYZGEOLQTIALCV-LVBQHZOISA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CC(C)C)C(=O)N2CCOCCOC3=CC=CC=C3OCCOCC2)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.Cl

Canonical SMILES

CC(C)CC(C(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(CC3=CC=CC=C3)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N.Cl

Origin of Product

United States

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